N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic rings, thiazole, pyridazine, and thiophene moieties
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4OS3/c1-11-19(30-20(23-11)15-6-3-9-28-15)14-7-8-17(26-25-14)29-10-16(27)24-13-5-2-4-12(21)18(13)22/h2-9H,10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMXAFWBJDOBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridazine ring: This step may involve the condensation of hydrazine derivatives with diketones or other suitable precursors.
Coupling reactions: The thiazole and pyridazine rings are then coupled with the thiophene and dichlorophenyl groups through nucleophilic substitution or other coupling reactions.
Final assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, automated reaction systems, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have investigated the anti-inflammatory properties of similar compounds. For instance, derivatives of thiazole and pyridazine have shown promise as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that modifications to the thiazole and pyridazine components can enhance binding affinity to the enzyme, indicating a pathway for developing potent anti-inflammatory agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on related thiazole derivatives has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The incorporation of sulfur-containing groups has been linked to enhanced antimicrobial activity, making this compound a candidate for further investigation in the development of new antibiotics .
Synthesis and Characterization
The synthesis of N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step synthetic routes that include the formation of key intermediates followed by coupling reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
In Silico Studies
In silico molecular docking studies have been pivotal in predicting the biological activity of this compound. For example, a study focusing on similar thiazole derivatives indicated that structural modifications could lead to increased potency against specific biological targets such as enzymes involved in inflammation or microbial resistance mechanisms .
Biological Assays
Biological assays evaluating the anti-inflammatory and antimicrobial activities have shown promising results for compounds structurally related to this compound. These studies often utilize established methods such as the Sulforhodamine B assay for anticancer activity assessment or disk diffusion methods for antimicrobial testing .
Mechanism of Action
The mechanism by which N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields
Biological Activity
N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Dichlorophenyl group : Known for its role in enhancing lipophilicity.
- Thiazole and thiophene rings : Contribute to the compound's interaction with biological targets.
- Pyridazine moiety : Implicated in various pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to inflammation and cancer progression .
- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication processes in cancer cells .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiazole-based compounds reported an MIC (Minimum Inhibitory Concentration) value of 12.5 μg/mL against Staphylococcus aureus. The presence of the dichlorophenyl group was noted to enhance antibacterial efficacy compared to other derivatives lacking this substituent .
Case Study 2: Anticancer Activity
In a comparative analysis involving various synthetic compounds, this compound was found to induce significant apoptosis in MCF7 breast cancer cells at concentrations as low as 10 μM. This effect was attributed to the activation of caspase pathways and subsequent cell cycle arrest .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
